molecular formula C17H13F5N2O B4728865 2,3,4,5,6-pentafluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide

2,3,4,5,6-pentafluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B4728865
M. Wt: 356.29 g/mol
InChI Key: CHBPAFHSPLUTHE-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentafluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms and a pyrrolidine ring attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3,4,5,6-pentafluorobenzoyl chloride and 2-(pyrrolidin-1-yl)aniline as the primary starting materials.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,3,4,5,6-pentafluorobenzoyl chloride is added dropwise to a solution of 2-(pyrrolidin-1-yl)aniline in the chosen solvent, along with the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-pentafluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or other reduced derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce N-oxides or amines, respectively.

Scientific Research Applications

2,3,4,5,6-pentafluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The pyrrolidine ring contributes to the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-pentafluorobenzamide: Lacks the pyrrolidine ring, making it less complex and potentially less active in certain applications.

    2,3,4,5,6-pentafluoro-N-(3-nitrophenyl)benzamide: Contains a nitro group instead of the pyrrolidine ring, which may alter its reactivity and biological activity.

    2,3,4,5,6-pentafluorophenylacetic acid: Has a carboxylic acid group instead of the amide, leading to different chemical properties and applications.

Uniqueness

2,3,4,5,6-pentafluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of both the highly fluorinated benzene ring and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(2-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F5N2O/c18-12-11(13(19)15(21)16(22)14(12)20)17(25)23-9-5-1-2-6-10(9)24-7-3-4-8-24/h1-2,5-6H,3-4,7-8H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBPAFHSPLUTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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